molecular formula C9H8N2O2 B1318880 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde CAS No. 290333-01-6

4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde

Cat. No.: B1318880
CAS No.: 290333-01-6
M. Wt: 176.17 g/mol
InChI Key: OYSFOBMHBVCVNI-UHFFFAOYSA-N
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Description

4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a heterocyclic compound featuring a fused pyrrolopyridine core with a methoxy (-OCH₃) substituent at position 4 and an aldehyde (-CHO) group at position 2. Its molecular formula is C₉H₈N₂O₂ (molecular weight: 176.18 g/mol), and it is cataloged under CAS 290333-01-6 . The methoxy group enhances electron density in the aromatic system, while the aldehyde serves as a reactive site for condensation or nucleophilic addition reactions. This compound is of interest in medicinal chemistry and materials science due to its dual functionality and structural versatility.

Properties

IUPAC Name

4-methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-8-2-3-10-9-7(8)4-6(5-12)11-9/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYSFOBMHBVCVNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(NC2=NC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590499
Record name 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

290333-01-6
Record name 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up production efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and survival. The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers and Positional Variants

  • 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde: This isomer differs in the position of the methoxy group (position 5) and the fused ring system ([2,3-c] vs. [2,3-b]).
  • 4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde :
    Substitution of the methoxy group with chlorine (position 4) and addition of a methyl group (position 2) increases molecular weight (C₉H₇ClN₂O , 194.62 g/mol). The electron-withdrawing chlorine enhances electrophilicity at the aldehyde (position 5), making it more reactive toward nucleophiles compared to the methoxy analogue .

Heterocyclic Ring Analogues

  • Thieno[2,3-b]pyridine-2-carbaldehyde: Replacing the pyrrolo nitrogen ring with a sulfur-containing thieno system (C₈H₅NOS, 163.19 g/mol) reduces basicity and alters solubility. The thieno derivative exhibits a melting point of 142–143°C, lower than carboxylic acid derivatives (e.g., thieno[2,3-b]pyridine-2-carboxylic acid, mp 293–294°C) . The sulfur atom introduces distinct electronic effects, influencing applications in optoelectronics or catalysis.

Functional Group Derivatives

  • This derivative (C₁₄H₁₀BrN₂O₃S, 385.21 g/mol) is used in safety studies due to bromine’s toxicity profile .
  • 6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde :
    A methyl group at position 6 (C₉H₈N₂O , 160.17 g/mol) provides steric stabilization without significant electronic effects, contrasting with the electron-donating methoxy group in the target compound .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde 4-OCH₃, 2-CHO C₉H₈N₂O₂ 176.18 Electron-rich aldehyde; CAS 290333-01-6
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carbaldehyde 5-OCH₃, 2-CHO C₉H₈N₂O₂ 176.18 Altered ring fusion; similar solubility
Thieno[2,3-b]pyridine-2-carbaldehyde S-heterocycle, 2-CHO C₈H₅NOS 163.19 mp 142–143°C; sulfur-enhanced stability
4-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde 4-Cl, 2-CH₃, 5-CHO C₉H₇ClN₂O 194.62 Electrophilic aldehyde; ChemSpider ID 24582387

Biological Activity

4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a bicyclic structure that incorporates both pyrrole and pyridine rings. Its molecular formula is C9H8N2OC_9H_8N_2O, with a molar mass of approximately 160.17 g/mol. The methoxy group at the fourth position and the aldehyde functional group at the second position are critical for its biological activity.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of FGFRs. FGFR signaling is crucial in various cellular processes, including proliferation, differentiation, and survival.

Target Interaction

  • Fibroblast Growth Factor Receptors (FGFRs) : This compound interacts with FGFR1, FGFR2, and FGFR3, inhibiting their activity and affecting downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt pathways. These interactions lead to altered cellular responses, particularly in cancer cells.

Cellular Effects

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can significantly inhibit the proliferation of breast cancer cells (e.g., 4T1 cell line) and induce apoptosis. The compound's IC50 values against FGFRs indicate potent inhibitory effects, with some derivatives demonstrating IC50 values as low as 7 nM for FGFR1 .

In Vitro Studies

Research has demonstrated that this compound derivatives exhibit antiproliferative properties. For instance:

  • Cell Proliferation : In vitro studies indicated that these compounds could inhibit cell migration and invasion while inducing apoptosis in breast cancer cell lines .

Pharmacokinetics

The compound is characterized as a solid at room temperature with favorable pharmacokinetic properties that enhance its potential as a therapeutic agent in cancer treatment.

Data Table: Biological Activity Summary

Biological ActivityDescriptionReferences
FGFR Inhibition Inhibits FGFR1, FGFR2, FGFR3 activity
Antiproliferative Reduces proliferation of breast cancer cells
Induction of Apoptosis Triggers programmed cell death in cancer cells
Cell Migration Significantly inhibits migration and invasion

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

  • Synthesis and Evaluation : A study reported on the design and synthesis of various pyrrolo[2,3-b]pyridine derivatives, where one derivative exhibited potent activity against FGFRs with an IC50 value of 7 nM for FGFR1. This derivative also showed significant inhibition of breast cancer cell proliferation and induced apoptosis in vitro .
  • Mechanistic Insights : Docking studies revealed that the compound forms hydrogen bonds with key amino acids in the hinge region of FGFRs, enhancing its inhibitory potency. This structural interaction is crucial for understanding how modifications to the compound can influence its biological activity.

Q & A

Basic: What are the optimal synthetic routes for 4-Methoxy-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde?

Answer:
A common method involves derivatizing pyrrolo-pyridine precursors via formylation or oxidation. For example, General Procedure B (as described in ) can be adapted:

Start with a substituted pyrrolo-pyridine intermediate (e.g., 5-aryl-1-methyl-pyrrole derivatives).

Perform formylation using Vilsmeier-Haack conditions (POCl₃/DMF) or oxidation of a hydroxymethyl precursor.

Purify via column chromatography or recrystallization.
Key challenges include controlling regioselectivity during substitution and minimizing side reactions. Yields typically range from 60–85% depending on the substituents and reaction scale .

Basic: What characterization techniques are critical for verifying the structure of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR : Look for characteristic aldehyde proton signals at δ 9.8–10.2 ppm. The methoxy group (-OCH₃) typically appears as a singlet at δ 3.8–4.0 ppm.
    • ¹³C NMR : The aldehyde carbon resonates at δ 190–200 ppm, while the methoxy carbon appears at δ 55–60 ppm.
  • High-Resolution Mass Spectrometry (HRMS): Confirm the molecular ion peak (e.g., [M+H]+ or [M+Na]+) with a mass accuracy ≤ 5 ppm. For example, a derivative with molecular formula C₁₀H₉N₂O₂ would show [M+Na]+ at m/z 217.0612 .
  • X-ray Crystallography (if crystals are obtainable): Provides definitive structural confirmation, as demonstrated for related pyrrolizine-carbaldehydes (e.g., monoclinic crystal system, space group P2₁/n) .

Advanced: How can researchers address low yields in aldehyde formation during synthesis?

Answer:
Low yields often arise from competing side reactions (e.g., over-oxidation or polymerization). Mitigation strategies include:

  • Temperature Control : Perform formylation at 0–5°C to suppress side reactions.
  • Protecting Groups : Temporarily protect reactive sites (e.g., NH groups) with Boc or acetyl groups.
  • Alternative Reagents : Use in situ-generated Vilsmeier reagents (e.g., PCl₃ instead of POCl₃) for milder conditions.
    For example, achieved high yields (~95%) in aldehyde synthesis by using ethyl N-alkylglycinate and triethylamine in methanol, followed by acidification to pH <7 for precipitation .

Advanced: What strategies resolve regioselectivity challenges in substitutions on the pyrrolo-pyridine core?

Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Electron-Directing Groups : The methoxy group at position 4 directs electrophilic substitution to the electron-rich pyrrole ring (positions 5 or 7).
  • Metal-Catalyzed Cross-Coupling : Use Pd-catalyzed Suzuki-Miyaura reactions to selectively functionalize the pyridine ring. For instance, achieved selective coupling of 4-bromo-2-iodoaniline with a pyrrolo-pyridazine intermediate using palladium catalysts .
  • Computational Modeling : DFT calculations predict reactive sites based on frontier molecular orbitals (e.g., HOMO-LUMO gaps).

Application: How is this compound utilized in medicinal chemistry or drug discovery?

Answer:
The pyrrolo-pyridine scaffold is a privileged structure in drug design due to its:

  • Bioisosteric Potential : Mimics indole or purine rings, enhancing binding to biological targets.
  • Versatile Functionalization : The aldehyde group allows conjugation with amines (e.g., Schiff base formation) or participation in multicomponent reactions (Ugi, Passerini).
    highlights derivatives of pyrrolo[2,3-b]pyridine as intermediates for CRF-1 receptor antagonists and kinase inhibitors, with enhanced pharmacokinetic properties .

Advanced: What computational methods aid in predicting reactivity or stability?

Answer:

  • Molecular Dynamics (MD) Simulations : Predict conformational stability in solution.
  • Density Functional Theory (DFT) : Calculate charge distribution to identify nucleophilic/electrophilic sites. For example, the aldehyde group’s electrophilicity can be quantified via Fukui indices.
  • Crystal Structure Prediction (CSP) : Use software like MERCURY to analyze packing interactions (e.g., hydrogen bonding in ’s crystal structure, which shows a β angle of 104.174° in a monoclinic system) .

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